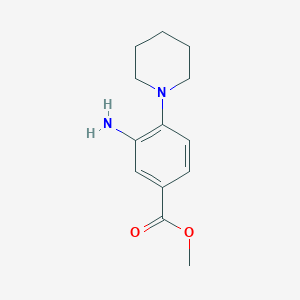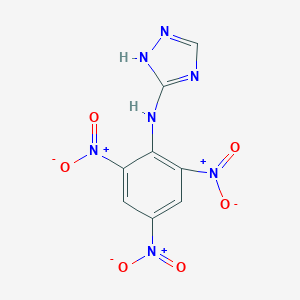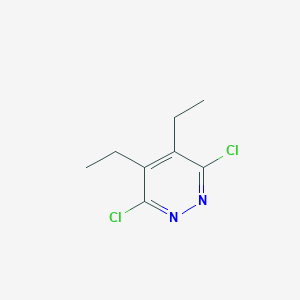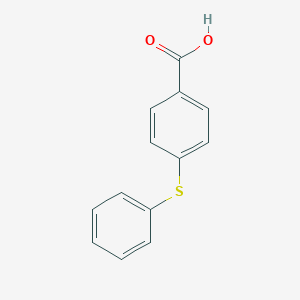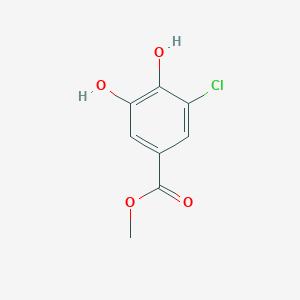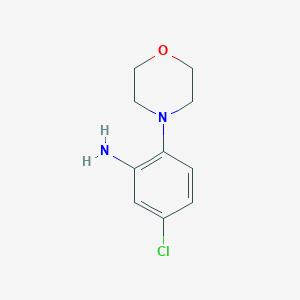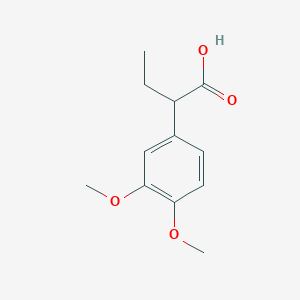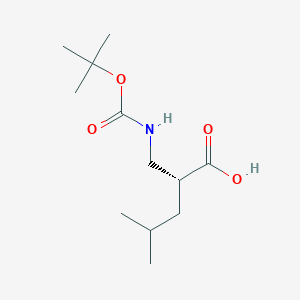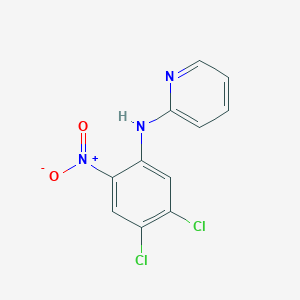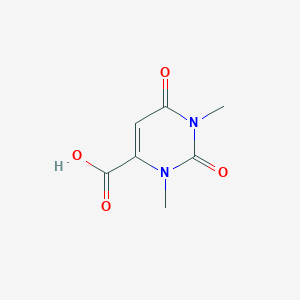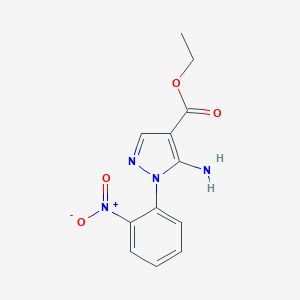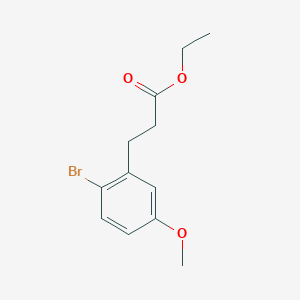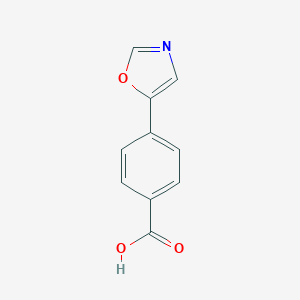![molecular formula C17H21BO2 B177416 (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid CAS No. 121554-18-5](/img/structure/B177416.png)
(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid
Vue d'ensemble
Description
“(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .
Synthesis Analysis
The synthesis of “(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” can be achieved through the Suzuki-Miyaura coupling, a metal-catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions .
Molecular Structure Analysis
The molecular structure of “(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” is represented by the Inchi Code: 1S/C17H21BO2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h6-13,19-20H,2-5H2,1H3 . The molecular weight is 268.16 .
Chemical Reactions Analysis
The Suzuki-Miyaura coupling is a key reaction involving “(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid”. This reaction is used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .
Physical And Chemical Properties Analysis
“(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .
Applications De Recherche Scientifique
-
Chemical Biology and Supramolecular Chemistry
- Boronic acid-based compounds have found numerous applications in chemical biology and supramolecular chemistry .
- They are used in reversible click reactions, which have numerous applications in these fields .
- The chemical properties and biocompatibility of boronic acid-based compounds have inspired the exploration of novel chemistries .
-
Medicinal Chemistry
- Boronic acid has been widely integrated with peptides with the goal of discovering peptide ligands with novel biological activities .
- This effort has led to broad applications in medicinal chemistry .
- The diverse applications of peptide boronic acids in medicinal chemistry include the identification of covalent reversible enzyme inhibitors .
-
Chemical Biology
-
Organic Field-Effect Transistors
-
Cycloparaphenylenes
-
Sensing Applications
- Boronic acids, including “(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid”, are increasingly utilized in diverse areas of research .
- They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- These sensing applications can be homogeneous assays or heterogeneous detection .
-
Biological Labelling, Protein Manipulation, and Modification
-
Electrophoresis of Glycated Molecules
-
Building Materials for Microparticles
-
Controlled Release of Insulin
-
Cross-Coupling Reactions
-
Catalysis
-
Bioactive Compounds
-
Recognition and Detection of Glycans
-
Delivery of siRNAs
-
Recognition of RNA or Bacterial Surfaces
Safety And Hazards
“(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water in case of contact with eyes (P305+P351+P338) .
Orientations Futures
As a key reagent in the Suzuki-Miyaura coupling, “(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” has significant potential for future research and applications in the field of organic synthesis. Its use in the formation of carbon-carbon bonds makes it a valuable tool in the creation of complex organic compounds .
Propriétés
IUPAC Name |
[4-(4-pentylphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h6-13,19-20H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZCEXCQSFQDMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572952 | |
| Record name | (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid | |
CAS RN |
121554-18-5 | |
| Record name | (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Pentyl-4-biphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

